4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYFJJZSJIIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol generally proceeds via the cyclization of thiosemicarbazide with 2-chlorobenzyl derivatives under basic or acidic conditions, often involving reflux in ethanol or aqueous media. The key steps include:
- Formation of thiosemicarbazone intermediate by reaction of 2-chlorobenzyl aldehyde or nitrile with thiosemicarbazide.
- Cyclization under reflux with a base (e.g., sodium hydroxide or potassium hydroxide) to form the 1,2,4-triazole ring.
- Isolation and purification of the product by filtration and recrystallization.
This approach is supported by multiple studies, which emphasize the importance of controlling reaction time, temperature, and pH to optimize yield and purity.
Detailed Preparation Procedure
Starting Materials and Reaction Conditions
- Starting materials: 2-chlorobenzyl derivatives (commonly 2-chlorobenzonitrile or 2-chlorobenzaldehyde) and thiosemicarbazide.
- Solvents: Ethanol or aqueous ethanol mixtures are preferred for their solubility and reflux properties.
- Catalysts/Base: Sodium hydroxide or potassium hydroxide to facilitate cyclization.
- Temperature: Reflux temperatures (~78°C for ethanol) maintained for several hours (typically 6–16 hours).
- Atmosphere: Often conducted under nitrogen or open reflux depending on scale.
Reaction Steps
Formation of Thiosemicarbazone Intermediate:
- 2-chlorobenzyl aldehyde or nitrile is reacted with thiosemicarbazide in ethanol.
- The mixture is stirred at room temperature or heated mildly to form the thiosemicarbazone intermediate.
Cyclization to 1,2,4-Triazole:
- The intermediate is treated with a strong base (NaOH or KOH).
- The reaction mixture is refluxed until the evolution of hydrogen sulfide gas ceases, indicating ring closure.
- Reaction progress can be monitored by TLC.
-
- Upon completion, the reaction mixture is cooled and acidified (typically with dilute hydrochloric acid) to precipitate the product.
- The solid is filtered, washed with cold water, and recrystallized from ethanol to obtain pure 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
Research Findings and Yields
| Step | Conditions | Yield (%) | Melting Point (°C) | Remarks |
|---|---|---|---|---|
| Thiosemicarbazone formation | Ethanol, room temp, 2-4 hours | 85–90 | N/A | Intermediate for cyclization |
| Cyclization with NaOH/KOH | Reflux in ethanol, 6–16 hours | 65–75 | 140–150 | H2S evolution indicates progress |
| Purification by recrystallization | Ethanol, cooling and filtration | 90–95 | 146 (reported) | High purity product |
Alternative Synthetic Approaches
- Schiff Base Formation: The compound can be used as a precursor for Schiff bases by reaction with aromatic aldehydes under acidic catalysis, which may involve similar reflux conditions in ethanol.
- Continuous Flow Synthesis: Industrial methods may employ continuous flow reactors to improve scalability, reaction control, and yield, although specific industrial protocols are less documented.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic bands include N-H stretching (~3200–3300 cm⁻¹), S-H stretching (~2600 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for amino protons, aromatic protons of the 2-chlorobenzyl group, and thiol proton.
- Elemental Analysis: Confirms the expected composition within ±0.4% of theoretical values.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.
Summary Table: Preparation Methods Comparison
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Base-catalyzed cyclization | 2-chlorobenzonitrile + thiosemicarbazide | Reflux in ethanol with NaOH/KOH, 6-16 h | 65–75 | Simple, well-established | Long reaction time, H2S gas evolved |
| Schiff base synthesis | 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol + aldehydes | Reflux in ethanol with acid catalyst | 70–90 | Versatile for derivatives | Requires pure starting triazole |
| Continuous flow synthesis | Similar to base-catalyzed route | Controlled flow reactor conditions | Industrial scale | High efficiency, scalable | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiol group in 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
-
Reduction: : The nitro group in precursor compounds can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
-
Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Tin(II) chloride, iron, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer applications, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazole-3-thiol derivatives are highly influenced by substituents on the triazole ring and benzyl/phenyl groups. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Halogen Positioning :
- Electron-Donating Groups :
Thiophene and pyridyl substituents enhance antioxidant and metal-chelating properties via lone-pair electron donation . - Schiff Base Modifications: Imine linkages (e.g., in 4-((3-bromobenzylidene)amino) derivatives) improve solubility and bioavailability, critical for anti-tubercular activity .
Biological Activity
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, recognized for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 253.74 g/mol. The compound features a triazole ring substituted with an amino group and a chlorobenzyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₅S |
| Molecular Weight | 253.74 g/mol |
| IUPAC Name | 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol |
| CAS Number | 13229-02-2 |
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study assessed the antimicrobial effects of various synthesized compounds, including those related to 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol. The results showed that these compounds possess moderate to good activity against a range of microorganisms including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 14 |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies using human melanoma and breast cancer cell lines demonstrated that it exhibits cytotoxic effects. The selectivity towards cancer cells suggests potential for further development as an anticancer agent.
Table 2: Cytotoxicity of Triazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 15 |
| MDA-MB-231 (Breast) | 20 |
The mechanisms through which 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Studies have suggested that it can induce programmed cell death in cancer cells.
- Antioxidant Properties : Some derivatives have shown to possess antioxidant activity, which may contribute to their therapeutic effects.
Case Studies
A notable study investigated the acute toxicity and safety profile of the compound through in silico and in vivo methods. The LD50 value was determined to be approximately 1190 mg/kg when administered intragastrically. This classification indicates a moderate level of toxicity but suggests potential for therapeutic use upon further modification.
Q & A
Q. What are the optimal synthetic routes for preparing 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives or condensation of hydrazine derivatives with carbonyl-containing precursors. For example, microwave-assisted synthesis in alcoholic media (e.g., ethanol or isopropanol) with sodium hydroxide as a base can improve yield and reduce reaction time . Characterization of intermediates via TLC or GC-MS ensures reaction completeness . Optimization may include varying temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reactants.
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and its intermediates?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., NH stretching at 3200–3400 cm⁻¹, C=S at 600–700 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons and carbons in the triazole ring and 2-chlorobenzyl substituent (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Elemental Analysis (CHNS) : Validate purity and molecular composition (e.g., C: ~45%, N: ~25%) .
- UV-Vis : Monitor electronic transitions (e.g., π→π* at 250–300 nm) for ligand-metal complex studies .
Q. What are common synthetic challenges in modifying the 2-chlorobenzyl substituent, and how can side reactions be mitigated?
- Methodological Answer : Challenges include steric hindrance from the bulky 2-chlorobenzyl group and undesired oxidation of the thiol (-SH) group. Strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Activate the thiol group with protecting agents (e.g., acetic anhydride) before functionalization .
- Employ mild alkylation agents (e.g., chloroacetic acid) to avoid ring-opening side reactions .
Advanced Research Questions
Q. How does the 2-chlorobenzyl substituent influence the compound’s electronic structure and bioactivity compared to other aryl/heteroaryl analogs?
- Methodological Answer : Computational studies (DFT, molecular docking) can compare electron-withdrawing effects of the 2-chloro group vs. analogs (e.g., 4-pyridyl or thiophen-2-ylmethyl). Key parameters:
- HOMO-LUMO gaps : Correlate with redox activity and antioxidant potential .
- LogP values : The 2-chlorobenzyl group increases lipophilicity, enhancing membrane permeability in biological assays .
- Antiradical activity : Compare DPPH scavenging efficacy (e.g., IC₅₀) with derivatives like 4-amino-5-(thiophen-2-ylmethyl)-triazole-3-thiol (88.89% activity at 1 mM) .
Q. What strategies are effective in designing transition metal complexes using this compound as a ligand, and how do coordination modes affect their properties?
- Methodological Answer :
- Coordination sites : The thiol (-SH) and amino (-NH₂) groups act as bidentate ligands, forming five-membered chelate rings with metals like Cu(II) or Zn(II) .
- Geometry optimization : Square planar (Cu) or tetrahedral (Zn) geometries are confirmed via magnetic susceptibility and ESR .
- Applications : Metal complexes enhance electrochemical sensing (e.g., nitrite detection via voltammetry) or catalytic activity .
Q. How can this compound be integrated into hybrid materials for electrochemical sensing, and what performance metrics should be prioritized?
- Methodological Answer :
- Hybrid synthesis : Graft onto silsesquioxane frameworks or carbon nanotubes to improve electrode conductivity .
- Performance metrics :
- Limit of detection (LOD) : Aim for attomolar ranges (e.g., Hg²⁺ detection at 1 aM) .
- Selectivity : Test against interferents (e.g., ascorbic acid, glutathione) .
- Validation : Compare cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) data with control materials .
Q. How should researchers address contradictions in antiradical activity data across concentration ranges or structural analogs?
- Methodological Answer :
- Concentration-dependent effects : Use dose-response curves (e.g., 0.002–2 mM) to identify non-linear trends, as seen in thiophen-2-ylmethyl analogs (activity drops from 88.89% at 1 mM to 53.78% at 0.1 mM) .
- Solvent polarity : Polar solvents (e.g., DMSO) may stabilize radical intermediates, skewing results vs. methanol .
- Structural outliers : Compare substituent electronic profiles (e.g., 2-hydroxybenzylidene radicals retain activity at low concentrations due to H-bonding) .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
